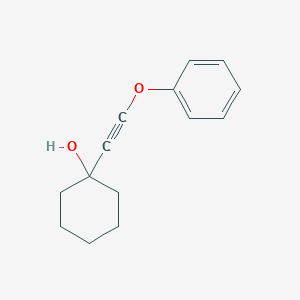
1-(Phenoxyethynyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenoxyethynyl)cyclohexan-1-ol is a chemical compound characterized by a cyclohexane ring substituted with a phenoxyethynyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-(Phenoxyethynyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and phenylacetylene.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) to deprotonate the phenylacetylene.
Formation of the Intermediate: The deprotonated phenylacetylene then undergoes a nucleophilic addition to the carbonyl group of cyclohexanone, forming an intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(Phenoxyethynyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-(Phenoxyethynyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Phenoxyethynyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxyethynyl group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(Phenoxyethynyl)cyclohexan-1-ol can be compared with other similar compounds, such as:
1-Phenylcyclohexanol: This compound has a phenyl group instead of a phenoxyethynyl group, leading to different chemical properties and reactivity.
1-Ethynyl-1-cyclohexanol: This compound lacks the phenoxy group, resulting in distinct chemical behavior and applications.
The uniqueness of this compound lies in its combination of a cyclohexane ring, a phenoxyethynyl group, and a hydroxyl group, which imparts specific chemical and physical properties that are valuable in various research and industrial contexts.
Properties
CAS No. |
88297-91-0 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1-(2-phenoxyethynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H16O2/c15-14(9-5-2-6-10-14)11-12-16-13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,9-10H2 |
InChI Key |
XPGIURZKWXUKDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#COC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















